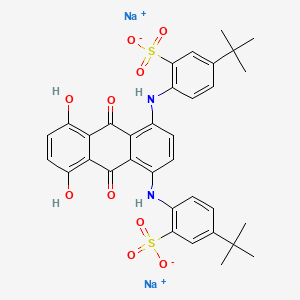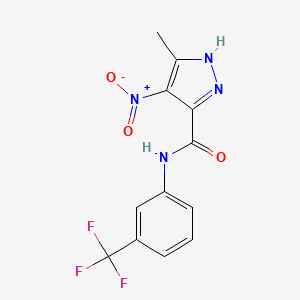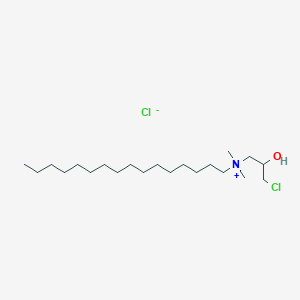
(3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride is a quaternary ammonium compound known for its cationic surfactant properties. This compound is widely used in various industrial applications due to its ability to modify surfaces and interact with other molecules through ionic interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride typically involves the reaction of cetyl alcohol with (3-chloro-2-hydroxypropyl)trimethylammonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, followed by purification steps to isolate the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation-reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the modification of biomolecules and cell surfaces to study cellular interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of personal care products, textiles, and water treatment chemicals
Mechanism of Action
The mechanism of action of (3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride involves its interaction with negatively charged surfaces and molecules. The cationic nature of the compound allows it to bind to anionic sites, disrupting cellular membranes and leading to antimicrobial effects. Additionally, its surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- Didecyldimethylammonium chloride
- (2-Hydroxypropyl)trimethylammonium chloride
Uniqueness
(3-Chloro-2-hydroxypropyl)cetyldimethylammonium chloride is unique due to its long cetyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring strong surfactant activity and surface modification capabilities .
Properties
CAS No. |
38739-71-8 |
|---|---|
Molecular Formula |
C21H45Cl2NO |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(3-chloro-2-hydroxypropyl)-hexadecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H45ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(2,3)20-21(24)19-22;/h21,24H,4-20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UVIVAMFWGTYFHV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


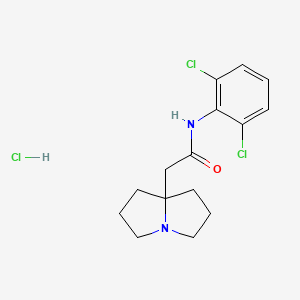

![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)
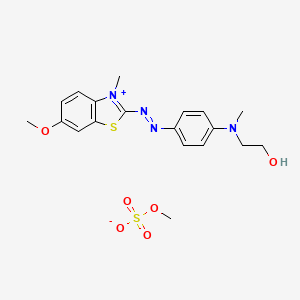


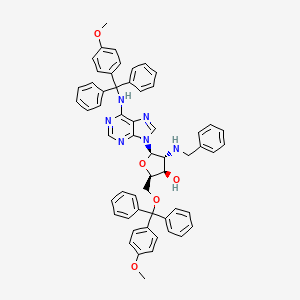
![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
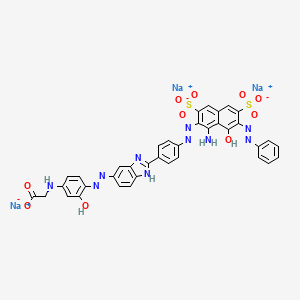
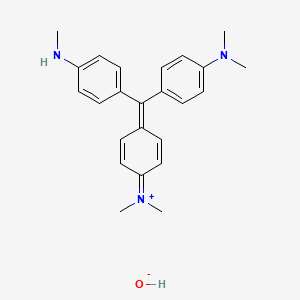
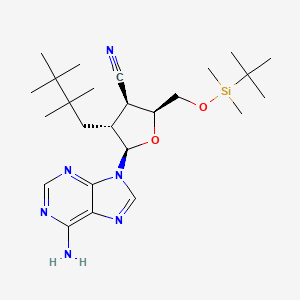
![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)
